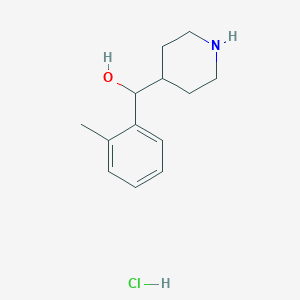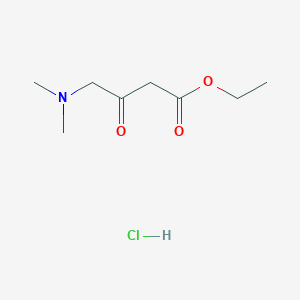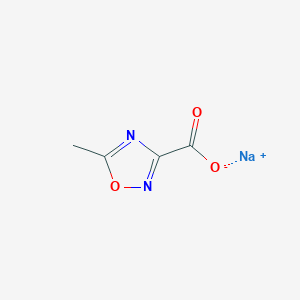
4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride
Vue d'ensemble
Description
“4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride” is a heterocyclic organic compound . It is also known as THP. The IUPAC name for this compound is 1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .
Molecular Structure Analysis
The molecular weight of “this compound” is 196.67 g/mol. The InChI code for this compound is 1S/C10H12N2.2ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;;/h2-4,6-7,12H,1,5,8H2;2*1H .
Physical And Chemical Properties Analysis
The physical form of “this compound” is a powder . The storage temperature for this compound is 4 degrees Celsius .
Applications De Recherche Scientifique
Synthesis of Complex Heterocycles
4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride serves as a precursor or intermediate in the synthesis of complex heterocyclic compounds. For instance, it has been used in novel methodologies for constructing pyrindines and tetrahydroquinolines through a one-pot, multi-component process, highlighting its versatility in building significant heterocyclic structures (Yehia, Polborn, & Müller, 2002). Such compounds are essential in developing pharmaceuticals and natural product synthesis.
Coordination Chemistry and Supramolecular Assemblies
The pyridine moiety in this compound makes it a suitable candidate for supramolecular coordination chemistry. Its structural features enable it to participate in the self-assembly of metal complexes, contributing to the development of grid-like metal complexes essential for materials science (Hoogenboom, Moore, & Schubert, 2006). These complexes have potential applications in catalysis, magnetic materials, and molecular recognition.
Molecular Structure Studies
Research has also focused on the molecular and crystal structures of derivatives of this compound, providing insights into their geometric conformations and interactions. Such studies are crucial for understanding the physicochemical properties of these compounds and their potential applications in drug design and development (Vimalraj & Pandiarajan, 2010). The crystal structure analysis helps in elucidating the hydrogen bonding interactions and stability of these compounds, which is essential for designing molecules with desired properties.
Anticancer Activity
Another significant area of application is in medicinal chemistry, where derivatives synthesized from this compound have been explored for their anticancer properties. The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation as anticancer agents demonstrates the potential of this compound in contributing to the development of new therapeutic agents (Redda & Gangapuram, 2007).
Safety and Hazards
Mécanisme D'action
Target of Action
Tetrahydropyridines (thps), a class of compounds to which this compound belongs, have been found to possess biologically active properties .
Mode of Action
Thps are known to interact with their targets in a variety of ways, depending on the specific structure of the compound .
Biochemical Pathways
Thps have been found to influence a variety of biochemical pathways, depending on their specific structure and the biological context .
Result of Action
Thps have been found to possess biologically active properties, suggesting that they may have significant effects at the molecular and cellular levels .
Action Environment
Like all chemical compounds, its activity is likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
Analyse Biochimique
Biochemical Properties
4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dopamine receptors and transporters, influencing the dopaminergic system . The nature of these interactions involves binding to the active sites of enzymes or receptors, leading to modulation of their activity. This compound can also affect the levels of neurotransmitters, thereby impacting biochemical pathways related to neurotransmission .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress and apoptosis . Additionally, it can alter cellular metabolism by impacting the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to inhibition or activation of their functions . This compound can inhibit mitochondrial complex I, resulting in mitochondrial dysfunction and increased oxidative stress . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its stability and efficacy. Long-term exposure to this compound has been associated with persistent alterations in cellular function, including sustained oxidative stress and mitochondrial damage. These effects are observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit neuroprotective effects, while higher doses can lead to neurotoxicity. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxic or adverse effects at high doses include neuronal damage, inflammation, and behavioral impairments.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which is responsible for the metabolism of neurotransmitters . This compound can also affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy balance and redox state .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross the blood-brain barrier, allowing it to accumulate in the brain and exert its effects on the central nervous system . Its localization and accumulation are influenced by factors such as lipid solubility and affinity for transport proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the mitochondria, where it can impact mitochondrial function and induce oxidative stress . Targeting signals and post-translational modifications play a role in directing this compound to specific cellular compartments . Its presence in the mitochondria is associated with its ability to modulate mitochondrial enzymes and influence cellular energy metabolism .
Propriétés
IUPAC Name |
4-(1,2,3,6-tetrahydropyridin-5-yl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;/h2-4,6-7,12H,1,5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWWZDQLTSWRJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1)C2=CC=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-amine hydrochloride](/img/structure/B1435421.png)
![4-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B1435422.png)



amine hydrochloride](/img/structure/B1435429.png)



![5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B1435435.png)



![[4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1435444.png)